molecular formula C43H85NO4 B15281878 Heptadecan-9-yl 8-(methyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-(methyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B15281878
M. Wt: 680.1 g/mol
InChI Key: ALYWXPAJTUPRSJ-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-(methyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that belongs to the class of lipids. It is characterized by a long hydrocarbon chain and functional groups that make it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-(methyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, including esterification and amidation reactions. The starting materials often include heptadecanol, nonanoic acid, and octanoic acid derivatives. The reaction conditions usually require the presence of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-(methyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols and amines.

    Substitution: The functional groups in the compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and amines, which can be further utilized in different applications.

Scientific Research Applications

Heptadecan-9-yl 8-(methyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a carrier for active ingredients in drug delivery.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-(methyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
  • Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
  • Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate

Uniqueness

Heptadecan-9-yl 8-(methyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific functional groups and long hydrocarbon chain, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid-based drug delivery systems and as a reagent in complex organic synthesis.

Properties

Molecular Formula

C43H85NO4

Molecular Weight

680.1 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-methylamino]octanoate

InChI

InChI=1S/C43H85NO4/c1-5-8-11-14-17-26-33-40-47-42(45)36-29-22-18-24-31-38-44(4)39-32-25-19-23-30-37-43(46)48-41(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h41H,5-40H2,1-4H3

InChI Key

ALYWXPAJTUPRSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(C)CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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